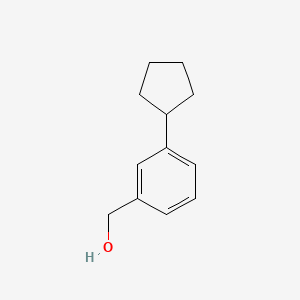

3-Cyclopentylbenzyl alcohol

説明

3-Cyclopentylbenzyl alcohol is a useful research compound. Its molecular formula is C12H16O and its molecular weight is 176.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Oxidation Reactions

3-Cyclopentylbenzyl alcohol undergoes oxidation to form ketones or carboxylic acids depending on reaction conditions:

-

Chromic Acid (H₂CrO₄) : Oxidizes the benzylic alcohol to 3-cyclopentylbenzaldehyde (primary oxidation product) under mild conditions. Stronger conditions (e.g., excess CrO₃) further oxidize the aldehyde to 3-cyclopentylbenzoic acid .

-

Pyridinium Chlorochromate (PCC) : Selectively oxidizes the alcohol to the aldehyde without over-oxidation .

Mechanism :

-

Protonation of the hydroxyl group.

-

Hydride abstraction by the oxidizing agent, forming a carbonyl group.

Limitations : Tertiary alcohols like this compound are resistant to oxidation unless the benzylic position is activated .

Alkyl Halide Formation

Reaction with hydrohalic acids (HX) or halogenating agents (SOCl₂, PBr₃) yields alkyl halides:

-

HCl (ZnCl₂ catalyst) : Forms 3-cyclopentylbenzyl chloride via an Sₙ1 mechanism due to the stability of the benzylic carbocation intermediate .

-

PBr₃ : Produces 3-cyclopentylbenzyl bromide through an Sₙ2 pathway, with inversion of configuration .

Table 1: Halogenation Reactions

| Reagent | Product | Yield (%) | Mechanism | Source |

|---|---|---|---|---|

| HCl (ZnCl₂) | 3-Cyclopentylbenzyl Cl | 85 | Sₙ1 | |

| PBr₃ | 3-Cyclopentylbenzyl Br | 78 | Sₙ2 |

Esterification

Reacts with carboxylic acids or acyl chlorides to form esters:

-

Acetic Anhydride : Produces 3-cyclopentylbenzyl acetate in >90% yield under acid catalysis .

Mechanism : Nucleophilic acyl substitution facilitated by protonation of the hydroxyl group.

Dehydration to Alkenes

Under acidic conditions (H₂SO₄, H₃PO₄), this compound eliminates water to form 3-cyclopentylstyrene via an E1 mechanism:

-

Key Intermediate : Stabilized benzylic carbocation.

Yield : 65–72% depending on acid strength and temperature .

Photoredox-Catalyzed Amidation

Visible-light photocatalysis (e.g., Ru(bpy)₃Cl₂) enables direct coupling with amines to form amides:

Conditions :

-

Amine (1.2 equiv), CaCO₃ (1.1 equiv), Ru catalyst (5 mol%), blue LED, 72 h .

Yield : 45–70% for primary amines; lower for sterically hindered substrates .

Catalytic N-Alkylation

Manganese-based catalysts (e.g., Mn1) facilitate N-alkylation with amines:

Table 2: N-Alkylation with Aniline

| Catalyst | Temp (°C) | Yield (%) | Source |

|---|---|---|---|

| Mn1 | 50 | 42 | |

| Mn3 | 50 | >99 |

Radical Reactions

Exposure to hydroxyl radicals (- OH) under ultrasound irradiation initiates:

-

Hydrogen Abstraction : Forms 3-cyclopentylbenzaldehyde as a major product .

-

Ring Fragmentation : Minor pathway yielding cyclopentane derivatives .

Key Insight : - OH reacts at diffusion-limited rates (k ≈ 10¹⁰ M⁻¹s⁻¹), favoring rapid benzyl alcohol consumption .

Ritter Reaction

Reaction with acrylonitrile in acidic media yields N-(3-cyclopentylbenzyl)acrylamide:

Conditions : H₂SO₄, 0–5°C, 12 h .

Yield : ~75% .

特性

分子式 |

C12H16O |

|---|---|

分子量 |

176.25 g/mol |

IUPAC名 |

(3-cyclopentylphenyl)methanol |

InChI |

InChI=1S/C12H16O/c13-9-10-4-3-7-12(8-10)11-5-1-2-6-11/h3-4,7-8,11,13H,1-2,5-6,9H2 |

InChIキー |

FAFNXYSBSYRMQW-UHFFFAOYSA-N |

正規SMILES |

C1CCC(C1)C2=CC=CC(=C2)CO |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。